6-(2-(2-Chloro-6-fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a naphthyridine ring, a fluorophenyl group, and a nitrile group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthyridine ring would provide a rigid, planar structure, while the fluorophenyl group would add additional complexity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrile group, the fluorophenyl group, and the naphthyridine ring. Each of these groups could potentially participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrile group, the fluorophenyl group, and the naphthyridine ring would likely result in unique properties .
Scientific Research Applications
Synthesis of Pyridine and Fused Pyridine Derivatives
Research has demonstrated the synthesis of various pyridine derivatives, including the formation of isoquinoline derivatives, pyrido[2,3-d] pyrimidine derivatives, and naphthyridine derivatives through reactions involving chlorination, ammonium acetate, and hydrazine hydrate treatments. These derivatives have shown potential in different chemical reactions and applications, suggesting a broad range of chemical utility and potential for further pharmacological exploration (S. A. Al-Issa, 2012).
Antibacterial Agents
Compounds with structural similarities have been studied for their antibacterial properties. For example, the synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including notable antibacterial agents, have been extensively researched. This includes investigations into variations of substituents and their impact on antibacterial activity, demonstrating the potential of such compounds in developing new antibacterial drugs (J. Matsumoto et al., 1984).
Fluorescence and Photophysical Properties
The study of chlorine-substituted naphthalimide-based fluorophores, which share a structural motif with the compound , reveals their utility in labeling and fluorescence. These compounds exhibit high quantum yields across various solvents, indicating their applicability in developing fluorescent markers and probes for biochemical and medical research (A. Katritzky et al., 2010).
Synthesis of Anticancer Intermediates
Research into the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, highlights the importance of similar compounds in medicinal chemistry. The optimized synthesis routes contribute to the development of biologically active anticancer drugs, showcasing the role of such chemical structures in therapeutic advancements (Jianqing Zhang et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[2-(2-chloro-6-fluorophenyl)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-13-2-1-3-14(19)12(13)7-16(23)22-5-4-15-11(9-22)6-10(8-20)17(24)21-15/h1-3,6H,4-5,7,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLRRQQMSURJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(2-Chloro-6-fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
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